D₂ Receptor Affinity: 10-Fold Higher Than the Des-Methoxy Analog FLA 961 (IBZM)
In direct competitive binding experiments, NCQ 298 bound to rat striatal D₂ receptors with a Kd of 19 pM, which is approximately 10-fold higher affinity than that of the des-5-methoxy compound FLA 961 (IBZM) measured under equivalent conditions [1]. The 5-methoxy substituent is the sole structural difference between the two molecules, providing a clean structure–activity relationship that explains the affinity gain.
| Evidence Dimension | Equilibrium dissociation constant (Kd) for dopamine D₂ receptor |
|---|---|
| Target Compound Data | Kd = 19 pM ([¹²⁵I]NCQ 298, rat striatal homogenate, 37°C) |
| Comparator Or Baseline | FLA 961 (IBZM), des-5-methoxy analog; approximately 10-fold lower affinity (Kd ~190 pM, inferred from 10-fold ratio reported in the same study) |
| Quantified Difference | ~10-fold affinity enhancement |
| Conditions | Rat striatal membrane binding assay; [¹²⁵I]NCQ 298 vs unlabeled FLA 961 competition; single-site binding model |
Why This Matters
Higher affinity permits lower administered doses, reduces nonspecific binding, and improves the striatum-to-cerebellum contrast essential for accurate SPECT quantification of D₂ receptor density.
- [1] Hall H, Högberg T, Halldin C, Köhler C, Ström P, Ross SB, Larsson SA, Farde L. NCQ 298, a new selective iodinated salicylamide ligand for the labelling of dopamine D2 receptors. Psychopharmacology (Berl). 1991;103(1):6-18. DOI: 10.1007/BF02244067. View Source
